Lithium cyclohexanepropionate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40702-21-4 |
|---|---|
Molecular Formula |
C9H15LiO2 |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
lithium;3-cyclohexylpropanoate |
InChI |
InChI=1S/C9H16O2.Li/c10-9(11)7-6-8-4-2-1-3-5-8;/h8H,1-7H2,(H,10,11);/q;+1/p-1 |
InChI Key |
LJXRXMUSMGPQJI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCC(CC1)CCC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Cyclohexanepropionate
Classical and Conventional Synthesis Approaches
Conventional synthesis of Lithium cyclohexanepropionate is typically a two-stage process. First, a suitable precursor, cyclohexanepropanoic acid or its ester, is prepared. This is followed by reaction with a lithium-containing reagent to form the target salt.
Esterification Reactions for Cyclohexanepropanoate Precursors
The primary precursor for this compound is cyclohexanepropanoic acid. chemicalbook.com This acid can be converted into various ester derivatives, which may be used in subsequent reactions. The esterification process involves reacting cyclohexanepropanoic acid with an alcohol in the presence of an acid catalyst. ontosight.aiontosight.ai For example, reacting the acid with methanol (B129727) yields methyl cyclohexanepropanoate, while using butanol produces butyl cyclohexanepropanoate. ontosight.aiontosight.ai These reactions are typically performed under reflux to drive the equilibrium towards the ester product.
| Precursor Acid | Alcohol | Catalyst (Typical) | Product Ester |
| Cyclohexanepropanoic Acid | Methanol | Sulfuric Acid | Methyl cyclohexanepropanoate ontosight.ai |
| Cyclohexanepropanoic Acid | Butanol | Sulfuric Acid | Butyl cyclohexanepropanoate ontosight.ai |
These esterification reactions provide stable intermediates that can be purified before being used in the formation of the lithium salt. ontosight.aiontosight.ai
Organometallic Reagent Formation Pathways
The most direct classical route to this compound involves the deprotonation of cyclohexanepropanoic acid using a strong organolithium base. mt.comuniurb.it This is an acid-base reaction where a reagent like n-butyllithium (n-BuLi) abstracts the acidic proton from the carboxylic acid group to form the lithium carboxylate and butane (B89635) as a byproduct. uniurb.itlibretexts.org
An alternative, though less direct, pathway involves the creation of a functionalized organolithium reagent. This can be achieved through a metal-halogen exchange or by reacting an organic halide with lithium metal. saylor.orgmasterorganicchemistry.com For instance, a 3-halocyclohexylpropane could theoretically be reacted with two equivalents of lithium metal to form 3-cyclohexylpropyllithium. masterorganicchemistry.comyoutube.com This newly formed organolithium reagent could then react with carbon dioxide in a carboxylation step to yield the target product after workup. The stoichiometry for the formation of an alkyllithium reagent from an alkyl halide requires two equivalents of lithium metal, which makes them more costly on a molar basis compared to the corresponding Grignard reagents. youtube.comacs.org
Organolithium reagents are powerful nucleophiles and strong bases, capable of deprotonating most hydrocarbons. mt.comlibretexts.org Their reactivity often surpasses that of Grignard reagents. youtube.com
Optimization of Reaction Parameters and Stoichiometry
The success and efficiency of syntheses involving organolithium reagents are highly dependent on carefully controlled reaction parameters. odu.eduacs.orgacs.org Optimization is crucial for achieving high yields and purity, especially when scaling reactions from the laboratory to an industrial setting. researchgate.net
Key parameters that require optimization include the reaction medium, temperature, order of addition of reagents, and the presence of additives. odu.eduacs.org
| Parameter | Influence on Reaction | Optimization Strategy |
| Reaction Medium | Affects solubility of reagents and intermediates, and reactivity of the organolithium species. odu.eduresearchgate.net | Hydrocarbon solvents like hexane (B92381) are common, but ethers like tetrahydrofuran (B95107) (THF) can enhance solubility and reactivity. uniurb.itodu.edu However, organolithium reagents can react with THF, especially at higher temperatures. uniurb.it |
| Temperature | Low temperatures are often required to prevent side reactions and decomposition of unstable organolithium intermediates. organicchemistrydata.org | Reactions are frequently carried out at very low temperatures, sometimes as low as -78 °C, to control reactivity. organicchemistrydata.org |
| Order of Addition | Can significantly impact the outcome by controlling the concentration of reactive species at any given time. odu.eduacs.org | Adding the organolithium reagent slowly to the substrate can prevent side reactions caused by excess base. acs.org |
| Additives | Can be used to break up organolithium aggregates and increase their reactivity. uniurb.it | Additives like tetramethylethylenediamine (TMEDA) can accelerate lithiation reactions. uniurb.it |
| Stoichiometry | The molar ratio of reactants is fundamental. For forming alkyllithiums from halides, a 2:1 ratio of lithium metal to the halide is necessary. masterorganicchemistry.comacs.org | Precise measurement and control of reagents are essential to avoid waste and unwanted byproducts. acs.org |
Advanced and Sustainable Synthesis Techniques
In line with the principles of green chemistry, new methods are being explored to synthesize chemical compounds more efficiently and with less environmental impact. Microwave-assisted and photocatalytic approaches represent two such advanced frontiers.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, often from hours to minutes, and increase product yields. rsc.org This technique has been successfully applied to the hydrolysis of esters to form potassium carboxylates and the synthesis of sodium carboxylates from their corresponding acids. rsc.orgacs.org
Applying this principle to this compound, one could envision a rapid, microwave-assisted saponification of a cyclohexanepropanoate ester (e.g., methyl cyclohexanepropanoate) using lithium hydroxide (B78521). Alternatively, the direct reaction of cyclohexanepropanoic acid with lithium hydroxide in a suitable solvent could be accelerated by microwave heating. rsc.org This approach offers advantages over conventional heating due to rapid, uniform heating of the reaction mixture. rsc.org Microwave-assisted methods have also been noted in the preparation of lithium-based materials for batteries, highlighting the technology's relevance to lithium compound synthesis. mdpi.comresearchgate.net
Photocatalytic Synthesis Approaches
Photocatalysis uses light to drive chemical reactions in the presence of a photocatalyst. This approach offers mild reaction conditions and novel reactivity. rsc.org Recent research has demonstrated the use of photocatalysis for various transformations involving carboxylic acids. For example, visible-light photoredox catalysis can generate alkyl radicals from carboxylic acids, which can then participate in further reactions, such as addition to sulfinylamines. acs.org
While a direct photocatalytic synthesis of this compound is not established, potential pathways can be proposed based on existing research. A photocatalytic system could be designed to achieve the carboxylation of a suitable cyclohexyl-based precursor using CO2 as a renewable C1 source. rsc.org Another possibility involves the photocatalytic generation of a cyclohexylpropyl radical from a precursor, followed by a reaction sequence leading to the carboxylate. Copper-catalyzed decarboxylative coupling reactions of carboxylic acids under light irradiation have also been reported, suggesting another potential avenue for transformations of the parent acid. rsc.org These methods represent a frontier in synthetic chemistry that could lead to more sustainable routes for producing carboxylate salts.
Continuous Flow Synthesis Development
Continuous flow chemistry has emerged as a powerful technique for handling highly reactive species like organolithium compounds, offering significant advantages in safety, control, and scalability over traditional batch methods. vapourtec.com The generation of lithium salts in flow reactors allows for precise control over reaction parameters such as residence time, temperature, and mixing, which is crucial for minimizing side reactions. vapourtec.comrsc.org
Key advantages of employing continuous flow systems for reactions involving organolithium reagents include:
Enhanced Safety: The small reactor volume minimizes risks associated with the high exothermicity of lithiation reactions. vapourtec.com
Improved Heat and Mass Transfer: Efficient thermal management allows for reactions to be conducted at temperatures above the solvent's boiling point by using back pressure regulators, potentially accessing new reaction pathways. vapourtec.com
Precise Residence Time Control: This enables the generation and immediate use of unstable intermediates, such as certain organolithium species, preventing decomposition. vapourtec.comrsc.org
Increased Reproducibility and Scalability: Flow processes can be scaled up reliably by extending operational time or by using parallel reactors. rsc.org
In the context of producing this compound, a flow process would typically involve the in-line generation of a strong lithium-based base, such as n-butyllithium or lithium diisopropylamide (LDA), which is then mixed with a stream of the precursor, cyclohexanepropanoic acid, in a suitable solvent. hybrid-chem.com The selection of the solvent system is critical to ensure all components remain in a homogeneous solution to prevent clogging of the reactor. hybrid-chem.com
Table 1: Parameters in Continuous Flow Synthesis of Organolithium Compounds
| Parameter | Significance in Flow Synthesis | Reference |
|---|---|---|
| Residence Time | Allows for the use of highly reactive/unstable intermediates by minimizing decomposition time. | vapourtec.comrsc.org |
| Temperature | Improved heat transfer allows for safer operation and access to higher temperature regimes. | vapourtec.com |
| Solvent System | Crucial for maintaining homogeneity and preventing system clogging. | hybrid-chem.com |
| Reactor Design | Miniaturization enhances safety; efficient mixing improves reaction kinetics. | vapourtec.com |
Catalytic System Optimization in Synthesis
The synthesis of cyclohexanepropanoic acid, the precursor to this compound, can be optimized through the development of advanced catalytic systems. Both homogeneous and heterogeneous catalysts offer distinct advantages and are actively explored to improve reaction efficiency, selectivity, and sustainability.
Homogeneous Catalyst Development
Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. rsc.org Their molecularly defined nature allows for systematic modification to fine-tune catalytic performance. rsc.org In the synthesis of precursors to this compound, homogeneous transition metal complexes and organocatalysts play a significant role. mpg.deresearchgate.net For instance, the reduction of carboxylic acids to alcohols, a related transformation, can be achieved with high efficiency using homogeneous catalysts. researchgate.net
Recent strategies include the electrochemical generation of homogeneous catalysts. wur.nl This approach allows for the in-situ formation of the active catalytic species from a metallic anode, and subsequently, its removal from the reaction mixture by electrodeposition on the cathode, addressing the common challenge of catalyst-product separation. wur.nl
Challenges: A primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can lead to product contamination and complicates catalyst recycling. rsc.org
Heterogeneous Catalyst Exploration
Heterogeneous catalysts, which are in a different phase from the reactants, offer a solution to the separation and recycling challenges posed by their homogeneous counterparts. rsc.org They are generally more stable and robust, making them suitable for industrial and continuous flow processes. rsc.orgrsc.org
For the synthesis of cyclohexanepropanoic acid or related intermediates, various heterogeneous systems have been explored:
Supported Metal Catalysts: Ruthenium supported on zirconia (Ru/ZrO₂) has been used in the hydrodeoxygenation of levulinic acid dimers to produce acids, including cyclohexanepropanoic acid (CHPA). mdpi.com
Metal-Free Catalysts: Defect-laden hexagonal boron nitride (h-BN) has been reported as a metal-free solid catalyst for hydrogenation reactions, offering an alternative that avoids concerns related to metal toxicity and cost. acs.org
Immobilized Catalysts: Functional catalysts, such as TEMPO, can be immobilized on solid supports like activated carbon. rsc.org This creates a robust, recyclable catalyst system suitable for continuous flow reactors. rsc.org
The synergy between homogeneous and heterogeneous catalysis concepts is a promising research avenue, aiming to design catalysts that combine the high activity of homogeneous systems with the stability and reusability of heterogeneous materials. rsc.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts | Reference |
|---|---|---|---|
| Activity & Selectivity | Generally high | Often lower than homogeneous | rsc.org |
| Stability | Often less stable | Generally robust and stable | rsc.org |
| Separation/Recycling | Difficult | Easy | rsc.org |
| Catalyst Design | Tunable at a molecular level | Design focuses on surface area, pore size, and active sites. | mpg.dersc.org |
Mechanistic Investigations of Synthetic Pathways
Understanding the detailed mechanisms of the reactions involved in forming this compound is essential for optimizing reaction conditions and improving yields. This includes elucidating the formation of the cyclohexanepropanoic acid precursor and understanding the role of ligands in the final organolithium formation step.
Reaction Mechanism Elucidation for Precursor Formation
The synthesis of the precursor, cyclohexanepropanoic acid, can proceed through several routes, each with a distinct mechanism.
Esterification and Hydrolysis: One common route involves the esterification of a related acid followed by hydrolysis. The esterification of 3-cyclohexylpropanoic acid, for example, proceeds via a nucleophilic acyl substitution mechanism. This involves the initial protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, followed by a nucleophilic attack from an alcohol to form a tetrahedral intermediate, which then eliminates water.
Electrochemical Decarboxylation: Mechanistic studies on the electrochemical oxidative decarboxylation of carboxylic acids indicate a pathway involving carbon-centered radical intermediates. nih.gov The electrolysis of cyclopropylacetic acid, for instance, leads to a ring-opened product, which supports the formation of a radical intermediate. nih.gov
Catalytic Reduction: The catalytic reduction of carboxylic acids can exhibit complex mechanisms. The hydrosilylation of cyclohexane (B81311) propanoic acid has been shown to proceed through "hidden borane (B79455) catalysis," where trace amounts of in-situ generated diborane (B8814927) (BH₃) are the true catalytic species responsible for the observed high selectivity. researchgate.net
Understanding Ligand Effects in Organolithium Formation
The formation of organolithium compounds is profoundly influenced by the choice of solvent and the presence of coordinating ligands. nih.govmdpi.com These ligands can alter the aggregation state and reactivity of the organolithium reagent. arkat-usa.orgresearchgate.net While donor ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) are often expected to increase the reactivity of organolithiums by breaking down aggregates into more reactive monomers, their effect can be complex and substrate-dependent. mdpi.comarkat-usa.orgresearchgate.net
Research has shown that for certain reactions, these ligands can paradoxically decrease the reaction rate or even inhibit the reaction entirely. arkat-usa.orgresearchgate.net This is attributed to complex interactions between the substrate, reagent, solvent, and ligand. arkat-usa.org For instance, it has been proposed that in some cases, the dimeric form of the organolithium reagent is the more reactive species, and ligands that favor the monomeric form consequently slow the reaction down. mdpi.com
Computational studies provide further insight, suggesting that ligands and solvent molecules directly affect the electrophilicity of the lithium ion, which in turn influences the structure and properties of the resulting organometallic species. nih.gov The steric properties of ligands are also critical; bulky substituents on a ligand can preclude the formation of a stable chelate, thereby retarding the intended reaction. acs.org This highlights that the effects of donor ligands are difficult to predict and are often specific to the particular reaction system under investigation. arkat-usa.org
Chemical Reactivity and Transformation Studies of Lithium Cyclohexanepropionate
Reactions Characteristic of Organolithium Species
The reactivity of organolithium compounds is a cornerstone of modern organic synthesis. It is expected that Lithium cyclohexanepropionate will participate in the canonical reactions of this class of reagents.
Organolithium compounds are potent nucleophiles that readily add to electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. ucla.educolby.edu In a hypothetical reaction, this compound would be expected to attack the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon bond and a lithium alkoxide intermediate. Subsequent aqueous workup would yield the corresponding alcohol. The stereochemical outcome of such additions to cyclic ketones, like cyclohexanone, is influenced by a balance of steric and electronic factors. academie-sciences.fracademie-sciences.fr
Table 1: Hypothetical Nucleophilic Addition Reactions of this compound
| Electrophile | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Formaldehyde | Lithium 1-(cyclohexyl)but-1-en-1-olate | 1-(Cyclohexyl)butan-1-ol |
| Acetone | Lithium 2-(cyclohexyl)-3-methylbut-3-en-2-olate | 2-(Cyclohexyl)-3-methylbutan-2-ol |
This table presents theoretical products based on the expected reactivity of organolithium reagents.
The strong basicity of organolithium reagents allows them to deprotonate a wide range of C-H, N-H, and O-H bonds, a process also known as metallation. The efficacy of deprotonation is dependent on the acidity of the substrate. In the context of cyclohexanones, chiral lithium amides have been extensively studied for enantioselective deprotonation. nih.govresearchgate.net While this compound is not a lithium amide, its basicity would enable it to deprotonate acidic protons, such as those alpha to a carbonyl group, to generate enolates.
Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds from organic halides. wikipedia.orgscribd.com This reaction typically involves the treatment of an organic halide with an existing organolithium reagent. The equilibrium of this exchange favors the formation of the more stable organolithium species. researchgate.net For instance, reacting an aryl iodide with an alkyllithium reagent generally yields the aryllithium and the corresponding alkyl iodide. It is plausible that this compound could be synthesized via a lithium-halogen exchange reaction between a halogenated cyclohexanepropane derivative and a commercially available organolithium reagent like n-butyllithium. ias.ac.in
Two primary mechanisms have been proposed for this transformation: a nucleophilic pathway involving an "ate-complex" intermediate and a pathway involving single-electron transfer that generates radical intermediates. wikipedia.org The rate of exchange is typically fast, often exceeding the rates of nucleophilic addition and proton transfer, and follows the trend I > Br > Cl for the halogen. wikipedia.org
Single-electron transfer (SET) is a mechanistic pathway that can occur in reactions involving organolithium reagents, particularly with substrates that are good electron acceptors. mdpi.com This process leads to the formation of radical intermediates, which can then undergo further reactions. While often competing with polar, two-electron pathways, SET mechanisms can be significant, especially with certain ketones and alkyl halides. The involvement of SET pathways can be inferred from the product distribution, which may include products of radical coupling or reduction.
Functional Group Transformations Involving the Cyclohexanepropionate Moiety
The reactivity of the cyclohexanepropionate part of the molecule, separate from the carbanionic center, should also be considered.
The oxidation of organolithium compounds can be complex and is highly dependent on the oxidant and reaction conditions. Molecular oxygen can react with organolithiums, but this often leads to a mixture of products, including alcohols, and is typically not a synthetically useful transformation. Other oxidizing agents can be employed for more controlled transformations. The oxidation of lithium itself is a well-known process, with lithium metal reacting with air and water. pilgaardelements.comnoaa.gov In a compound like this compound, the organic moiety would be susceptible to oxidation. The specific products formed would require experimental characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate their structures.
Information regarding "this compound" is not available in the provided search results.
Extensive searches for scientific literature and data focusing specifically on the chemical compound "this compound" have yielded no information regarding its chemical reactivity, transformation studies, reduction reactions, substitution reactions, reaction kinetics, thermodynamic analyses, or stereochemical aspects.
The provided search results discuss general principles of organolithium compounds, their stereochemistry, and reaction mechanisms, as well as the kinetics and activation energies of various lithium-containing systems, such as lithium-ion batteries. However, none of the search results contain specific experimental or theoretical data pertaining to "this compound."
Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline and strict focus on "this compound." To do so would require speculation and the fabrication of data, which is contrary to the principles of scientific accuracy.
If the user is amenable to an article on the general chemical reactivity and transformation studies of a representative organolithium compound or a broader discussion of the topics outlined for organolithium compounds in general, such a request could be fulfilled based on the available search results. However, an article focusing solely on "this compound" cannot be produced at this time due to the absence of relevant scientific information.
Spectroscopic and Structural Elucidation of Lithium Cyclohexanepropionate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of lithium cyclohexanepropionate, offering insights into the proton, carbon, and lithium nuclei.
Proton NMR spectroscopy of this compound allows for the identification and characterization of the different hydrogen atoms within the molecule. The expected chemical shifts are influenced by the electron density around the protons. The electron-withdrawing effect of the carboxylate group causes the protons on the alpha and beta carbons of the propionate chain to be deshielded and appear at a higher chemical shift (downfield) compared to the protons on the cyclohexane (B81311) ring.
The protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with neighboring protons. The methylene protons adjacent to the carbonyl group (α-CH₂) typically appear as a triplet, while the adjacent methylene protons (β-CH₂) will also show a multiplet pattern.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |
|---|---|---|---|
| ~2.15 | t | 2H | α-CH₂ |
| ~1.70 | m | 2H | β-CH₂ |
| ~1.65 - 1.75 | m | 5H | Cyclohexyl-H |
Note: Predicted data based on typical values for similar structures.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. The carbonyl carbon of the carboxylate group is significantly deshielded and appears at a characteristic downfield chemical shift. The carbons of the cyclohexane ring will have distinct chemical shifts depending on their position relative to the propionate substituent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~180 | C=O |
| ~40 | α-CH₂ |
| ~35 | β-CH₂ |
| ~37 | Cyclohexyl-C1 |
| ~33 | Cyclohexyl-C2, C6 |
| ~26.5 | Cyclohexyl-C3, C5 |
Note: Predicted data based on typical values for similar structures and data for related compounds like allyl cyclohexylpropionate. chemicalbook.comchemicalbook.comnih.gov
Lithium-7 NMR spectroscopy is a valuable tool for probing the environment of the lithium cation in organolithium compounds and lithium salts. northwestern.eduaiinmr.com The chemical shift of ⁷Li is sensitive to the degree of ionic character of the Li-O bond and the solvation state of the lithium ion. rwth-aachen.denih.gov For this compound, the ⁷Li chemical shift is expected to be in the range typical for lithium carboxylates in solution.
Spin-spin coupling between ⁷Li and neighboring nuclei such as ¹³C or ¹H is generally not observed in simple carboxylate salts due to the ionic nature of the bond and rapid quadrupole-induced relaxation of the ⁷Li nucleus (I=3/2). researchgate.net However, the line width of the ⁷Li signal can provide information about the mobility of the lithium ion and its interactions within the solution. A broader signal may suggest the formation of aggregates or restricted motion. In solid-state ⁷Li NMR, quadrupolar coupling constants can be measured to provide information about the local symmetry of the lithium ion's environment. pascal-man.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₉H₁₅LiO₂), the expected exact mass can be calculated. alfa-chemistry.com Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this salt. In the positive ion mode, an adduct ion, such as [M+H]⁺ or [M+Na]⁺, might be observed, where M represents the neutral cyclohexanepropionic acid. In the negative ion mode, the deprotonated cyclohexanepropionate anion would be detected.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
|---|---|
| [C₉H₁₅O₂]⁻ | 155.1077 |
| [C₉H₁₆O₂ + H]⁺ | 157.1223 |
| [C₉H₁₆O₂ + Na]⁺ | 179.1043 |
Note: Calculated exact masses for the anion of cyclohexanepropionic acid and potential adduct ions.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. shimadzu.com However, this compound, being a salt, is non-volatile. Therefore, direct analysis by GC-MS is not feasible. To utilize GC-MS for assessing the purity of the starting carboxylic acid or for indirect analysis of the salt, a derivatization step is necessary. colostate.edugcms.czmdpi.com
The carboxylic acid can be converted into a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester, or with an alkylating agent to form a methyl or ethyl ester. gcms.cz This derivatized sample can then be injected into the GC-MS. The resulting chromatogram would show a peak corresponding to the derivatized cyclohexanepropionic acid, and the mass spectrum of this peak would exhibit a characteristic fragmentation pattern that can be used to confirm its identity. The presence of any impurities would be indicated by additional peaks in the chromatogram.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for probing the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds present and their local environment, providing a unique "fingerprint" of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, an FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational modes would include:
Carboxylate (COO⁻) vibrations: The most prominent features would be the asymmetric and symmetric stretching vibrations of the carboxylate group. The positions of these bands are sensitive to the coordination environment of the lithium cation.
C-H stretching vibrations: Bands corresponding to the stretching of the carbon-hydrogen bonds in the cyclohexyl ring and the propionate chain would be observed, typically in the 2800-3000 cm⁻¹ region.
C-H bending vibrations: Vibrations arising from the bending and scissoring of the CH₂ groups in the cyclohexyl ring and the alkyl chain would appear in the fingerprint region (below 1500 cm⁻¹).
C-C stretching vibrations: The stretching of the carbon-carbon bonds within the cyclohexyl ring and the propionate backbone would also contribute to the complex pattern of the fingerprint region.
A hypothetical data table for the expected FTIR peaks is presented below, based on characteristic group frequencies.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1550-1610 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400-1450 |
| C-H (Aliphatic) | Stretch | ~2850-2950 |
| C-H (CH₂) | Bend/Scissor | ~1440-1480 |
| C-C | Stretch | ~800-1200 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional structural information.
Expected features in the Raman spectrum would include:
Symmetric Carboxylate Stretch: This vibration is often strong in the Raman spectrum and provides information about the ion pairing between the lithium and carboxylate ions.
Cyclohexyl Ring Vibrations: The "breathing" modes of the cyclohexyl ring are typically Raman active and can provide insight into the conformation of the ring.
C-H and C-C Vibrations: As with FTIR, the various C-H and C-C stretching and bending modes would also be present, although their relative intensities would differ.
Electronic Absorption Spectroscopy
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Studies
UV-Vis-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For a simple aliphatic carboxylate like this compound, which lacks significant chromophores (i.e., conjugated systems or other light-absorbing groups), significant absorption in the UV-Vis-NIR range is not expected. The electronic transitions for the σ-bonds present would occur at very high energies, in the far-UV region, which is typically outside the range of standard laboratory spectrophotometers.
X-ray Diffraction (XRD) and Crystallographic Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.
The analysis would reveal:
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of each atom within the unit cell.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Coordination Environment of the Lithium Ion: How the lithium cation is coordinated by the oxygen atoms of the carboxylate groups from neighboring molecules, including the coordination number and geometry.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.
A hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained.
| Parameter | Value |
| Chemical Formula | C₉H₁₅LiO₂ |
| Formula Weight | 162.16 |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | 90 |
| β (°) | (Hypothetical Value) |
| γ (°) | 90 |
| Volume (ų) | (Hypothetical Value) |
| Z | (Number of molecules per unit cell) |
| Density (calculated) (g/cm³) | (Hypothetical Value) |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline materials. It provides information on the phase, crystal structure, and purity of a sample. In the analysis of this compound, PXRD would be employed to confirm the formation of the desired crystalline salt and to identify its specific crystal lattice structure.
The diffraction pattern is obtained by irradiating a powdered sample of this compound with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would exhibit a series of peaks at specific 2θ values, which are characteristic of the crystalline structure of the compound. The positions and relative intensities of these peaks serve as a fingerprint for the material.
A hypothetical PXRD analysis of a pure, crystalline sample of this compound would be expected to show sharp, well-defined peaks, indicating a high degree of crystallinity. The absence of broad, amorphous halos would confirm the crystalline nature of the sample. Furthermore, the diffraction pattern could be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal lattice. This information is crucial for a complete structural characterization of the compound.
Interactive Data Table: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 100 |
| 20.8 | 4.27 | 60 |
| 22.1 | 4.02 | 45 |
| 25.7 | 3.46 | 70 |
| 31.0 | 2.88 | 50 |
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide valuable information about the surface chemistry of the compound, which is critical for understanding its reactivity and stability.
In an XPS experiment, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Shifts in the binding energies provide information about the chemical bonding environment of the atoms.
An XPS survey scan of this compound would be expected to show peaks corresponding to lithium (Li 1s), oxygen (O 1s), and carbon (C 1s). High-resolution spectra of each of these regions would provide more detailed chemical state information. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbon atoms in the cyclohexyl ring, the aliphatic chain, and the carboxylate group. The O 1s spectrum would be characteristic of the carboxylate functionality, and the Li 1s spectrum would confirm the presence of lithium ions.
Interactive Data Table: Hypothetical XPS Binding Energies for this compound
| Element | Orbital | Binding Energy (eV) | Possible Chemical State |
| C 1s | 284.8 | C-C, C-H (adventitious carbon) | |
| C 1s | 286.5 | C-O | |
| C 1s | 288.9 | O-C=O (carboxylate) | |
| O 1s | 531.5 | O-C=O (carboxylate) | |
| Li 1s | 55.2 | Li+ |
Note: The binding energy values in this table are hypothetical and for illustrative purposes. Actual values can vary depending on the instrument calibration and the specific chemical environment of the atoms.
Elemental Analysis Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Lithium Content
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. For this compound, ICP-MS would be the method of choice for accurately quantifying the lithium content to ensure the correct stoichiometry of the salt.
The analysis involves introducing a sample, typically in a liquid form, into an inductively coupled plasma, which is a high-temperature (around 6000-10000 K) source of ionized argon gas. The plasma atomizes and ionizes the elements in the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
To determine the lithium content in this compound, a precisely weighed amount of the compound would be dissolved in a suitable solvent and diluted to a known volume. This solution would then be introduced into the ICP-MS instrument. By comparing the signal intensity of the lithium isotopes (⁶Li and ⁷Li) to that of certified reference standards, the concentration of lithium in the sample can be accurately determined. This experimental value can then be compared to the theoretical percentage of lithium in the compound to assess its purity and confirm its chemical formula.
Interactive Data Table: Hypothetical ICP-MS Results for Lithium Content in this compound
| Parameter | Theoretical Value | Experimental Value |
| Molecular Formula | C₉H₁₅LiO₂ | - |
| Molar Mass ( g/mol ) | 162.16 | - |
| Lithium Content (%) | 4.28 | 4.25 ± 0.05 |
Note: The experimental value is hypothetical and represents a typical result that would be expected from an ICP-MS analysis of a high-purity sample of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in determining the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule and its relative stability. escholarship.orgchemrxiv.org For Lithium cyclohexanepropionate, DFT calculations can be employed to optimize the molecular geometry, yielding information on bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a suitable functional and basis set to achieve a balance between accuracy and computational cost. lbl.gov
The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, vibrational frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and can provide theoretical infrared spectra for comparison with experimental data. chemrxiv.org
Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (Hypothetical Data)
| Parameter | Value |
| Li–O1 Bond Length (Å) | 1.85 |
| Li–O2 Bond Length (Å) | 1.86 |
| C=O1 Bond Length (Å) | 1.25 |
| C–O2 Bond Length (Å) | 1.28 |
| O1–Li–O2 Bond Angle (°) | 65.0 |
| O1–C–O2 Bond Angle (°) | 120.5 |
Note: The data in this table are hypothetical and are intended to be representative of typical values for lithium carboxylates as determined by DFT calculations.
Computational methods are also employed to analyze the electronic structure in terms of chemical bonding and the distribution of electric charge within the molecule. lbl.gov For this compound, the bond between the lithium cation and the oxygen atoms of the carboxylate group is expected to be predominantly ionic. This can be quantified through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
These analyses provide partial atomic charges, which can reveal the extent of charge transfer from the lithium atom to the carboxylate anion. The results would likely show a positive charge close to +1 on the lithium atom and a delocalized negative charge over the two oxygen atoms of the propionate group. The cyclohexyl and ethyl spacer groups would be expected to have a relatively neutral charge distribution. Understanding the charge distribution is crucial for predicting the molecule's intermolecular interactions and its behavior in solution. mdpi.com
Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound (Hypothetical Data)
| Atom | Mulliken Charge (a.u.) |
| Li | +0.95 |
| O1 (carbonyl) | -0.65 |
| O2 (ester) | -0.68 |
| C (carbonyl) | +0.55 |
Note: The data in this table are hypothetical and are based on general principles of charge distribution in similar ionic compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. aip.org MD simulations can provide detailed insights into the interactions of this compound with solvent molecules and the dynamics of its constituent ions.
In a solvent, the lithium cation and the cyclohexanepropionate anion will be surrounded by solvent molecules, forming solvation shells. nih.gov MD simulations can characterize the structure and composition of these solvation shells. The radial distribution function (RDF) is a key metric obtained from MD simulations that describes the probability of finding a solvent molecule at a certain distance from the ion.
For this compound in a polar aprotic solvent, it is expected that the lithium cation would be primarily solvated by the negative poles of the solvent molecules (e.g., the oxygen atoms of carbonates or ethers). The cyclohexanepropionate anion would be solvated by the positive poles of the solvent molecules.
MD simulations can also elucidate the nature of ion-pairing between the lithium cation and the cyclohexanepropionate anion. nih.gov This can range from contact ion pairs (CIPs), where the ions are in direct contact, to solvent-separated ion pairs (SSIPs), where one or more solvent molecules are located between the ions. The relative populations of these species depend on the solvent's dielectric constant and the specific interactions between the ions and the solvent.
Table 3: Typical Solvation Characteristics of Li+ in a Polar Aprotic Solvent (Illustrative Data)
| Property | Value |
| Primary Solvation Number of Li+ | 4 |
| Average Li+–Solvent Distance (Å) | 2.0 - 2.2 |
| Residence Time of Solvent in Primary Shell (ps) | 100 - 500 |
Note: The data in this table are illustrative and based on general findings from MD simulations of lithium salts in common electrolyte solvents.
The mobility of the lithium cation is a critical property, particularly in the context of electrolyte applications. MD simulations can be used to calculate the self-diffusion coefficient of the lithium ion, which is a measure of its translational motion through the solvent. rsc.orgresearchgate.net The diffusion coefficient is influenced by several factors, including the viscosity of the solvent, the size of the solvated lithium ion, and the extent of ion-pairing.
In a solution of this compound, the diffusion of the lithium cation would be hindered by its interaction with the bulky cyclohexanepropionate anion, especially if significant ion-pairing occurs. The simulations can track the trajectories of individual ions over time, and from this data, the mean squared displacement (MSD) can be calculated, which is then used to determine the diffusion coefficient via the Einstein relation. semanticscholar.org
Table 4: Hypothetical Diffusion Coefficient of Li+ in a Solution of this compound
| Temperature (K) | Solvent | Li+ Diffusion Coefficient (x 10⁻¹⁰ m²/s) |
| 298 | Propylene Carbonate | 1.5 |
Note: The data in this table are hypothetical and are intended to be representative of typical values for lithium ions in organic carbonate electrolytes.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. rsc.org For this compound, theoretical methods can be used to explore potential reaction pathways, such as thermal decomposition or reactions with other chemical species.
For instance, the reaction of the carboxylate group with an electrophile could be modeled. Computational methods would be used to locate the transition state structures for the proposed reaction steps and calculate the corresponding activation energies. wikipedia.org This information helps to determine the most likely reaction mechanism and to predict the reaction kinetics.
In the context of organolithium chemistry, computational studies have been instrumental in understanding the reactivity of various lithium-containing compounds. nih.gov While this compound is a salt and not a classic organolithium reagent, the computational approaches used to study the reactions of organolithiums, such as nucleophilic additions or metalation reactions, could be adapted to investigate the reactivity of the cyclohexanepropionate anion in the presence of the lithium cation. masterorganicchemistry.comacs.org
Prediction of Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation, and computational methods can accurately predict NMR parameters, including chemical shifts and spin-spin coupling constants (J-couplings), to aid in spectral assignment and structural analysis.
The standard computational protocol for predicting NMR parameters involves several steps. First, the molecule's three-dimensional structure is optimized using a reliable quantum mechanical method, typically DFT. Following optimization, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this, as it minimizes issues with gauge-origin dependence. nih.gov These calculations yield absolute shielding values, which are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. ruc.dk
For organolithium compounds, the prediction of scalar coupling constants, particularly between lithium and other nuclei (e.g., ¹³C, ¹⁵N), is of fundamental importance. scielo.br These couplings provide direct evidence of through-bond connectivity and are invaluable for determining aggregation states and the nature of the C-Li bond. For example, observed J(¹³C,⁷Li) coupling constants in organolithium species can range from a few Hertz to over 15 Hz, providing insight into the covalent character of the bond. scielo.br
Table 2: Typical one-bond (¹J) NMR spin-spin coupling constants observed for various nuclei with lithium isotopes in organolithium compounds. These values are crucial for characterizing structure and bonding. scielo.br
Advanced Computational Methodologies
Semiempirical quantum chemical methods are a class of computational techniques based on the Hartree-Fock formalism but simplified by making significant approximations and incorporating parameters derived from experimental data. wikipedia.org Methods such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3) are well-established examples. uni-muenchen.deucsb.edu
The primary advantage of these methods is their computational speed, which is orders of magnitude faster than DFT or ab initio methods. researchgate.net This efficiency makes them suitable for calculations on very large molecular systems, such as large aggregates of this compound or its interactions within a complex reaction medium. They are often used for preliminary tasks like:
Conformational Searching: Rapidly exploring the potential energy surface of flexible molecules to identify low-energy conformers.
Modeling Large Systems: Studying clusters or solvated species where the number of atoms makes higher-level calculations impractical.
Initial Geometry Optimizations: Providing a reasonable starting geometry for subsequent refinement with more accurate methods.
However, their reliance on parameterization means their accuracy can be inconsistent, especially for molecules containing elements or structural motifs not well-represented in the training data used to develop the method. mpg.de
In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry for predicting reaction outcomes and optimizing reaction conditions. rsc.org These approaches leverage large datasets of known chemical reactions to build predictive models, moving beyond traditional physics-based simulations. beilstein-journals.org
For a compound like this compound, ML can be applied in several ways:
Reaction Condition Optimization: ML algorithms can be trained on extensive reaction databases (e.g., Reaxys) to predict the optimal conditions for a desired transformation. beilstein-journals.org Given a set of reactants and a target product, the model can suggest the most suitable solvent, temperature, and other reagents to maximize yield and minimize byproducts. rsc.org This approach has been shown to outperform traditional, intuition-guided optimization methods. acs.org
Forward Reaction Prediction: Neural network models can predict the major product of a chemical reaction. mit.edu These models learn complex chemical patterns from millions of examples, enabling them to assess the likelihood of different reaction pathways and identify the most probable outcome. mit.edu
Machine Learning Potentials (MLPs): A more advanced application involves creating MLPs that can accurately replicate the potential energy surface calculated by high-level quantum mechanics. arxiv.orgarxiv.org These potentials are computationally inexpensive, allowing for large-scale molecular dynamics (MD) simulations. Such simulations can be used to study reaction dynamics, explore complex reaction networks, and calculate reaction rates with high statistical accuracy, which is often infeasible with conventional ab initio MD. arxiv.orgresearchgate.net
Applications in Advanced Organic Synthesis and Catalysis Research
Utilization as a Key Organometallic Reagent in Complex Molecule Synthesis
While specific instances of Lithium Cyclohexanepropionate's use in the synthesis of complex molecules are not documented in available literature, the general reactivity of organolithium compounds suggests it could theoretically act as a nucleophile. Organolithium reagents are frequently employed to transfer their organic group to other substrates, a fundamental process in constructing intricate molecular architectures. wikipedia.orguni-muenchen.de The cyclohexanepropionate fragment, if successfully converted into an organolithium species, could be introduced into various molecules. However, the synthesis and stability of such a reagent would be critical considerations.
Asymmetric Synthesis Applications
Asymmetric synthesis, the controlled synthesis of a chiral molecule in a way that favors the formation of one enantiomer or diastereomer over others, often relies on chiral reagents or catalysts. nih.govrsc.org The application of organolithium reagents in this field is well-established, often in conjunction with chiral ligands that modulate their reactivity and stereoselectivity. nih.gov
Enantioselective Transformations Mediated by this compound
There is no available research demonstrating enantioselective transformations specifically mediated by this compound. In principle, if a chiral center were present on the cyclohexanepropionate backbone, or if the reagent were used in combination with a chiral ligand, it could potentially induce stereoselectivity in a reaction. However, no such studies have been reported.
Development of Novel Catalytic Systems
Organolithium compounds can play a role in the generation of catalysts, for example, through transmetalation to create other organometallic species. wikipedia.org
Role in Homogeneous Catalysis
No specific role for this compound in homogeneous catalysis has been identified in the scientific literature. Homogeneous catalysis involves a catalyst in the same phase as the reactants, and while organolithium species can be precursors to soluble catalysts, the specific contributions of a cyclohexanepropionate ligand in this context are unknown.
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a crucial industrial process, typically employing transition metal catalysts. rsc.orgrsc.org While lithium compounds can sometimes be used as promoters or supports in hydrogenation reactions, there are no studies indicating the use of this compound in this capacity. google.compatsnap.com
Function as a Model Compound in Fundamental Reaction Studies
The study of reaction mechanisms often employs model compounds to elucidate fundamental principles of reactivity. mdpi.com While organolithium reagents are subjects of extensive mechanistic investigation, there is no evidence to suggest that this compound has been used as a model compound in such studies.
Integration of this compound into Multicomponent and Cascade Processes Remains an Exploratory Area in Advanced Organic Synthesis
Despite the increasing sophistication of multicomponent reactions (MCRs) and cascade processes in constructing complex molecular architectures, the specific role and application of this compound in these advanced synthetic strategies are not extensively documented in publicly available scientific literature. While lithium-based reagents and catalysts are pivotal in a myriad of organic transformations, the utility of the cyclohexanepropionate salt in orchestrating sequential, one-pot reactions is a field that appears ripe for investigation.
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Similarly, cascade reactions, characterized by a series of intramolecular bond-forming events that occur sequentially without the isolation of intermediates, provide a powerful means to assemble complex polycyclic structures with high stereocontrol.
The potential for this compound to participate in such reactions could be envisioned in several capacities. As a lithium carboxylate, it could function as a base, a nucleophile, or a precursor to other reactive intermediates. The cyclohexanepropionate moiety itself introduces a bulky, lipophilic group that could influence the solubility, aggregation state, and reactivity of the lithium cation, potentially modulating the stereochemical outcome of a reaction.
In the realm of cascade processes, the generation of a lithium enolate from a derivative of cyclohexanepropionic acid could trigger a cascade of cyclizations. The stereoelectronic properties of the cyclohexyl group might play a directing role in the stereochemical course of the subsequent ring-forming steps.
However, a comprehensive search of chemical databases and peer-reviewed literature does not currently yield specific, well-documented examples or detailed research findings where this compound is explicitly employed as a key reagent or catalyst in the context of multicomponent or cascade reactions. The scientific community has extensively explored other lithium salts, such as lithium amides, alkoxides, and halides, as crucial components in these complex transformations. The unique contributions that the cyclohexanepropionate anion might offer remain to be systematically explored and reported.
The absence of such data precludes the construction of a detailed analysis or the compilation of interactive data tables illustrating its efficacy in terms of yield, diastereoselectivity, or enantioselectivity in these advanced synthetic methodologies. Future research in this area would be necessary to elucidate the potential of this compound and expand the toolkit available to synthetic organic chemists for the elegant and efficient construction of complex molecules.
Q & A
Q. What are the optimal synthesis conditions for lithium cyclohexanepropionate to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, using anhydrous conditions (e.g., tetrahydrofuran under nitrogen) and controlled dropwise addition of cyclohexanepropionic acid to lithium hydroxide can minimize side reactions. Post-synthesis, purity should be verified via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Yield calculations must account for losses during recrystallization, and purity thresholds (>95%) should align with literature precedents for analogous lithium carboxylates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve proton environments and confirm carboxylate coordination to lithium.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic absorption bands for the carboxylate group (e.g., asymmetric stretching at ~1550–1650 cm).
- X-ray Diffraction (XRD): For crystalline samples, compare experimental diffractograms with simulated patterns from crystallographic databases to confirm structural integrity. Triangulating data from these methods ensures robust characterization .
Q. How should researchers design experiments to assess the thermal stability of this compound?
Methodological Answer: Employ thermogravimetric analysis (TGA) under inert atmosphere (N) with a heating rate of 10°C/min up to 600°C. Monitor mass loss events corresponding to decomposition. Differential Scanning Calorimetry (DSC) can identify phase transitions or exothermic/endothermic processes. Replicate experiments across three batches to account for batch-to-batch variability, and validate results against control compounds (e.g., lithium acetate) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Methodological Answer: Contradictions often arise from sample impurities or solvent interactions. For NMR discrepancies:
- Confirm solvent purity and ensure complete dissolution.
- Compare spectra across multiple solvents (e.g., DMSO-d6 vs. CDCl) to assess solvation effects.
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For FTIR inconsistencies, exclude moisture contamination by repeating analysis in a glovebox. Cross-validate findings with alternative techniques like Raman spectroscopy or mass spectrometry .
Q. What methodologies are recommended for studying the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Titration Experiments: Monitor changes in UV-Vis absorption or fluorescence during incremental addition of transition metal salts (e.g., Cu, Fe) to this compound solutions.
- Isothermal Titration Calorimetry (ITC): Quantify binding constants and stoichiometry by measuring heat exchange.
- Computational Modeling: Use density functional theory (DFT) to predict coordination geometries and compare with experimental XRD data. Ensure all procedures are conducted under strictly anhydrous conditions to prevent hydrolysis .
Q. How can researchers perform robust statistical analysis on variable bioactivity results of this compound derivatives?
Methodological Answer:
- Multivariate Analysis: Apply Principal Component Analysis (PCA) to identify correlations between structural modifications (e.g., alkyl chain length) and bioactivity.
- Dose-Response Modeling: Use nonlinear regression (e.g., Hill equation) to calculate IC values, ensuring replicates (n ≥ 3) and outlier removal via Grubbs’ test.
- Meta-Analysis: Compare datasets across studies using fixed-effects models, adjusting for variables like cell line heterogeneity or assay protocols. Document all statistical software (e.g., R, GraphPad Prism) and parameters transparently .
Data and Reproducibility
Q. What steps ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Detailed Protocols: Follow SOPs (Standard Operating Procedures) for synthesis, including exact equipment specifications (e.g., Schlenk line for air-sensitive steps) .
- Raw Data Archiving: Share supplementary files (e.g., NMR raw data, TGA curves) in repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Peer Validation: Collaborate with independent labs to replicate key findings, using blinded samples to eliminate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
